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molecular formula C7H5NO B1357203 Phenyl-d5 isocyanate CAS No. 83286-56-0

Phenyl-d5 isocyanate

Cat. No. B1357203
M. Wt: 124.15 g/mol
InChI Key: DGTNSSLYPYDJGL-RALIUCGRSA-N
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Patent
US07084270B2

Procedure details

A 500-mL, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen-inlet bubbler was charged with [(2,4-dichloropyrimidin-5-yl)methyl](4-methoxyphenyl)amine (59.6 g, 209.7 mmol) (from Example 1d supra) and tert-butyl methyl ether (300 mL) (Aldrich). After heating to 55° C. to give a clear solution, phenyl isocyanate (27.48 g, 230.7 mmol) (Aldrich) was added and the mixture was heated to reflux for 10 hours. TLC analysis indicated essentially complete reaction. After cooling to room temperature, the resulting solid was collected by filtration, washed with tert-butyl methyl ether (100 mL), and dried by suction to give N-[(2,4-dichloropyrimidin-5-yl)methyl]-N-(4-methoxyphenyl)(phenylamino) carboxamide as white crystals; 98.46% pure by HPLC analysis. (Yield 78.8 g, 91.3%).
Name
[(2,4-dichloropyrimidin-5-yl)methyl](4-methoxyphenyl)amine
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1N=C(Cl)C([CH2:9][NH:10][C:11]2[CH:16]=[CH:15][C:14](OC)=[CH:13][CH:12]=2)=CN=1.C[O:20]C(C)(C)C>>[C:11]1([N:10]=[C:9]=[O:20])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
[(2,4-dichloropyrimidin-5-yl)methyl](4-methoxyphenyl)amine
Quantity
59.6 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)CNC1=CC=C(C=C1)OC
Name
Quantity
300 mL
Type
reactant
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-mL, three-necked flask equipped with a mechanical stirrer

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 230.7 mmol
AMOUNT: MASS 27.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07084270B2

Procedure details

A 500-mL, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen-inlet bubbler was charged with [(2,4-dichloropyrimidin-5-yl)methyl](4-methoxyphenyl)amine (59.6 g, 209.7 mmol) (from Example 1d supra) and tert-butyl methyl ether (300 mL) (Aldrich). After heating to 55° C. to give a clear solution, phenyl isocyanate (27.48 g, 230.7 mmol) (Aldrich) was added and the mixture was heated to reflux for 10 hours. TLC analysis indicated essentially complete reaction. After cooling to room temperature, the resulting solid was collected by filtration, washed with tert-butyl methyl ether (100 mL), and dried by suction to give N-[(2,4-dichloropyrimidin-5-yl)methyl]-N-(4-methoxyphenyl)(phenylamino) carboxamide as white crystals; 98.46% pure by HPLC analysis. (Yield 78.8 g, 91.3%).
Name
[(2,4-dichloropyrimidin-5-yl)methyl](4-methoxyphenyl)amine
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1N=C(Cl)C([CH2:9][NH:10][C:11]2[CH:16]=[CH:15][C:14](OC)=[CH:13][CH:12]=2)=CN=1.C[O:20]C(C)(C)C>>[C:11]1([N:10]=[C:9]=[O:20])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
[(2,4-dichloropyrimidin-5-yl)methyl](4-methoxyphenyl)amine
Quantity
59.6 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)CNC1=CC=C(C=C1)OC
Name
Quantity
300 mL
Type
reactant
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-mL, three-necked flask equipped with a mechanical stirrer

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 230.7 mmol
AMOUNT: MASS 27.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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